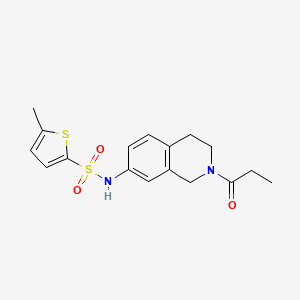

5-methyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide

描述

属性

IUPAC Name |

5-methyl-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S2/c1-3-16(20)19-9-8-13-5-6-15(10-14(13)11-19)18-24(21,22)17-7-4-12(2)23-17/h4-7,10,18H,3,8-9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMZYGMAGKARJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide typically involves multi-step reactions. One common method includes the condensation of thiophene derivatives with appropriate amines and sulfonyl chlorides under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance production efficiency and consistency .

化学反应分析

Types of Reactions

5-methyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced to the thiophene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

科学研究应用

5-methyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and the development of new materials.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases, including neurodegenerative disorders and infections.

Industry: Utilized in the production of advanced materials, such as organic semiconductors and corrosion inhibitors

作用机制

The mechanism of action of 5-methyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its hybrid structure, merging sulfonamide and tetrahydroisoquinoline motifs. Below is a comparative analysis with structurally related compounds from the evidence:

Physicochemical and Bioactivity Insights

Compound 3b () incorporates a naphthol group, adding aromaticity but reducing solubility compared to the tetrahydroisoquinoline in the target compound .

Bioactivity Hypotheses: The tetrahydroisoquinoline moiety (as in PI-29817) is associated with binding to opioid or adrenergic receptors. The propanoyl substitution in the target compound may alter selectivity compared to PI-29817’s diol group . Sulfonamide groups (PI-29805, target compound) are known to inhibit carbonic anhydrases or tyrosine kinases. The tetrahydroisoquinoline hybrid could target dual mechanisms (e.g., kinase and receptor modulation) .

Synthetic Challenges: The target compound’s fused heterocycles require multi-step synthesis, contrasting with simpler analogs like PI-29804.

Research Implications and Data Gaps

- Structural Analysis : Tools like SHELXL () or ORTEP-III () could resolve the compound’s crystallography, clarifying conformational preferences versus simpler analogs.

- Bioactivity Screening: No direct data exist in the evidence, but analogs like PI-29817 (tetrahydroisoquinoline) and PI-29805 (sulfonamide) suggest plausible targets in metabolic or neurological pathways.

- Regulatory Considerations : Impurity profiles (e.g., g) underscore the need for stringent control in pharmaceutical synthesis to avoid structurally similar byproducts .

生物活性

5-methyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide is a synthetic compound notable for its complex structure and potential biological activities. It belongs to the class of sulfonamides and tetrahydroisoquinoline derivatives, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N2O3S2, with a molecular weight of 364.48 g/mol. The structure features a thiophene ring and a sulfonamide functional group, contributing to its reactivity and biological interactions.

Structural Features

| Property | Value |

|---|---|

| Molecular Formula | C17H20N2O3S2 |

| Molecular Weight | 364.48 g/mol |

| InChI Key | InChI=1S/C17H20N2O3S2 |

The biological activity of this compound is primarily attributed to the presence of the sulfonamide group. Sulfonamides are well-known for their antibacterial properties and have been utilized in treating various bacterial infections. The tetrahydroisoquinoline moiety may also interact with specific receptors or enzymes in biological systems, enhancing the pharmacological profile of the compound.

Potential Mechanisms:

- Antibacterial Activity: Similar sulfonamide compounds exhibit efficacy against a range of bacterial pathogens.

- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, which can be explored further in drug development.

Therapeutic Applications

This compound has potential applications in:

- Infectious Diseases: Due to its antibacterial properties.

- Neurodegenerative Disorders: Its structural analogs have shown promise in treating conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

A comparative analysis can provide further insights into the biological activity of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Methyl-Tetrahydroisoquinoline | Tetrahydroisoquinoline core | Neuroprotective |

| Sulfanilamide | Classic sulfonamide | Antibacterial |

| N-(2-Propanoyl)-Tetrahydroisoquinoline Derivatives | Similar core structure | Antibacterial/Neuroprotective |

常见问题

Q. How can synthesis optimization for 5-methyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide be systematically approached?

A factorial experimental design (e.g., response surface methodology) is recommended to minimize trial-and-error approaches. Key parameters include reaction temperature, solvent polarity, and catalyst loading. Statistical methods (e.g., ANOVA) can identify critical factors affecting yield and purity. For example, solvent polarity may dominate sulfonamide coupling efficiency, as seen in analogous thiophene derivatives . Computational reaction path searches (e.g., quantum chemical calculations) can pre-screen conditions to reduce experimental iterations .

Q. What characterization techniques are essential to confirm the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR): Assign peaks for the tetrahydroisoquinoline ring (δ 1.5–3.0 ppm for CH₂ groups) and sulfonamide protons (δ 7.5–8.5 ppm). Compare with literature data for isoquinoline derivatives .

- High-Resolution Mass Spectrometry (HRMS): Verify the molecular ion ([M+H]⁺) and fragmentation patterns.

- HPLC-PDA: Detect impurities at thresholds ≥0.1% using gradient elution (C18 column, acetonitrile/water with 0.1% TFA). Reference USP guidelines for sulfonamide analysis .

Advanced Research Questions

Q. How can computational methods resolve contradictions in proposed reaction mechanisms for sulfonamide coupling?

Density Functional Theory (DFT) calculations can model transition states to identify whether sulfonamide formation proceeds via nucleophilic substitution or a radical pathway. For example, activation energies for N–S bond formation in thiophene sulfonamides often correlate with solvent dielectric constants . Experimental validation via kinetic isotope effects (KIEs) or trapping intermediates (e.g., TEMPO for radicals) is critical .

Q. What strategies are recommended for impurity profiling during scale-up?

- LC-MS/MS: Identify structurally related impurities (e.g., des-methyl analogs or unreacted tetrahydroisoquinoline precursors).

- Forced Degradation Studies: Expose the compound to heat (80°C), UV light, and acidic/basic conditions to simulate stability challenges. Monitor degradation products using orthogonal methods (e.g., NMR and IR for functional group changes) .

- Statistical Process Control (SPC): Track impurity trends during pilot-scale synthesis using control charts to detect deviations early .

Q. How can reactor design improve the efficiency of multi-step synthesis involving tetrahydroisoquinoline intermediates?

Continuous-flow reactors are advantageous for exothermic steps (e.g., cyclization of tetrahydroisoquinoline). Membrane separation technologies (e.g., nanofiltration) can isolate intermediates in real-time, reducing purification bottlenecks . Computational fluid dynamics (CFD) models optimize mixing and residence time distribution (RTD) to minimize side reactions .

Methodological Frameworks

Q. What experimental protocols ensure reproducibility in synthesizing this compound?

- Standardized Procedures: Document reaction parameters (e.g., inert gas atmosphere for moisture-sensitive steps) and equipment calibration (e.g., temperature probes in reflux setups).

- Reference Standards: Use certified internal standards (e.g., deuterated analogs) for quantitative NMR and LC-MS.

- Data Sharing: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw spectral data and reaction logs .

Q. How to address discrepancies in biological activity data across studies?

- Meta-Analysis: Pool data from independent assays (e.g., IC₅₀ values in kinase inhibition studies) and apply mixed-effects models to account for variability in cell lines or protocols.

- Structure-Activity Relationship (SAR) Modeling: Use machine learning (e.g., random forests) to identify structural motifs (e.g., sulfonamide orientation) driving activity inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。